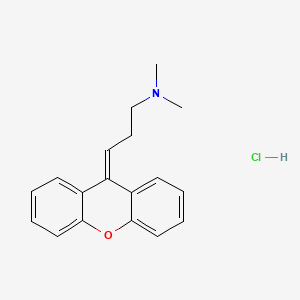
Prooxen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prooxen, also known as this compound, is a useful research compound. Its molecular formula is C18H20ClNO and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anti-inflammatory Properties
Prooxen exhibits anti-inflammatory effects similar to those of naproxen. Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. Studies indicate that this compound has a higher selectivity for COX-1, which may confer a better cardiovascular safety profile compared to other NSAIDs .
2. Cardiovascular Safety
Research has shown that while NSAIDs can increase cardiovascular risks, this compound’s COX-1 selectivity may reduce these risks. This characteristic makes it a candidate for long-term use in patients requiring anti-inflammatory treatment without significant cardiovascular concerns .
Oncology Applications
1. Cancer Treatment
Recent studies have highlighted the potential of this compound as an inhibitor of peroxiredoxins (PRDXs), enzymes that are implicated in cancer cell proliferation and survival. Elevated levels of PRDXs are often associated with various cancers, making their inhibition a promising therapeutic strategy .
Case Study: Inhibition of PRDXs
A study demonstrated that quinone-fused oxazepines, related to this compound, effectively inhibited PRDX activity in colorectal cancer cells. This inhibition led to increased reactive oxygen species (ROS) levels and subsequent cell death in vitro. Furthermore, in vivo experiments showed reduced tumor growth when these compounds were administered to mice bearing colorectal cancer cells .
Biochemical Applications
1. Oxidative Stress Modulation
this compound's role in modulating oxidative stress presents another avenue for research. By inhibiting PRDXs, it may help restore redox balance in cells under oxidative stress conditions, which is crucial for maintaining cellular health and preventing diseases associated with oxidative damage.
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Anti-inflammatory | COX-1 inhibition | Reduced inflammation with lower cardiovascular risk |
| Cancer treatment | PRDX inhibition | Induces apoptosis in cancer cells |
| Oxidative stress modulation | Restoration of redox balance | Prevention of oxidative damage |
Eigenschaften
CAS-Nummer |
6702-78-9 |
|---|---|
Molekularformel |
C18H20ClNO |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
N,N-dimethyl-3-xanthen-9-ylidenepropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19(2)13-7-10-14-15-8-3-5-11-17(15)20-18-12-6-4-9-16(14)18;/h3-6,8-12H,7,13H2,1-2H3;1H |
InChI-Schlüssel |
UKMJRALCNZMGJL-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2OC3=CC=CC=C31.Cl |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2OC3=CC=CC=C31.Cl |
Key on ui other cas no. |
6702-78-9 |
Synonyme |
9-(3-dimethylaminopropylidene)xanthene prooxen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















